Echitamine chloride is a monoterpene indole alkaloid primarily derived from the bark of the tropical tree Alstonia scholaris, which belongs to the Apocynaceae family. This compound has attracted attention due to its potential pharmacological properties, particularly its anti-tumor activity and effects on cellular processes such as apoptosis and cell cycle regulation. The compound is classified as an indole alkaloid, which are known for their diverse biological activities and complex structures.
Methods of Synthesis:
Echitamine chloride can be synthesized through various methods, primarily involving extraction from natural sources or synthetic routes. The extraction process typically employs solvents like methanol or ethanol to isolate the alkaloid from the plant material.
Technical Details: The synthesis often involves multi-step processes, including isolation, purification, and characterization of the compound using techniques such as chromatography and mass spectrometry to ensure high purity and yield .
Echitamine chloride's molecular structure can be described as follows:
The crystal structure of echitamine chloride has been studied, revealing needle-shaped crystals that indicate the absence of water of crystallization. Such structural insights are crucial for understanding its reactivity and interactions .
Echitamine chloride participates in several chemical reactions that can modify its structure and enhance its biological activity:
Echitamine chloride exerts its biological effects primarily through the induction of apoptosis in cancer cells. The mechanism involves:
Research indicates that echitamine chloride could serve as a model compound for studying these mechanisms further .
Relevant data regarding these properties help inform potential applications in pharmaceuticals .
Echitamine chloride has several scientific uses:
While not widely used in industry yet, interest in echitamine chloride's bioactive properties continues to grow, prompting further research into its large-scale production and applications .
Echitamine chloride (Ditaine chloride) stands as the predominant monoterpene indole alkaloid isolated from Alstonia scholaris (L.) R. Br., a species within the Apocynaceae family historically revered across multiple traditional medicinal systems. This botanical agent, commonly termed "Saptaparna" in Sanskrit and "Devil's tree" in English, has been systematically documented in classical Ayurvedic texts like Bhavaprakasha for its therapeutic applications [1] [4]. Ethnopharmacological records across India, Thailand, Malaysia, and the Philippines consistently highlight the use of Alstonia scholaris bark—echitamine's primary source—for treating malaria, chronic diarrhea, gastrointestinal disorders, and fever [1]. The species holds particular cultural significance in South India, where tribal communities employ it against jaundice, dysentery, and respiratory ailments like asthma and bronchitis. Traditional preparation methods typically involve decoctions or powdered bark administered internally, reflecting targeted physiological interventions now partially attributed to echitamine's biological activity [1] [2]. The historical substitution of Alstonia scholaris bark with A. macrophylla bark in some regional pharmacopeias underscores early recognition of shared alkaloid profiles, though contemporary research reveals significant phytochemical divergences impacting echitamine yield [1].
The genus Alstonia encompasses approximately 60 species globally, with six species documented within India's biodiverse ecosystems. Among these, Alstonia scholaris serves as the primary biosynthetic source of echitamine chloride, though closely related species like A. macrophylla and A. venenata exhibit overlapping traditional applications [1]. Crucially, alkaloid composition—particularly echitamine concentration—varies significantly according to taxonomic identity, geographical distribution, and ecological conditions. Alstonia scholaris demonstrates a broad biogeographical range across the Indian subcontinent, thriving in the Western Himalayas, Western Ghats, Southern India, and the Andaman Islands up to elevations of 1,000 meters. In contrast, A. macrophylla shows a restricted distribution primarily in the Andaman and Nicobar Islands with introduced populations in mainland botanical gardens [1] [4].
Table 1: Biogeographical Distribution and Alkaloid Characteristics of Key Echitamine-Containing Alstonia Species
Botanical Species | Primary Distribution | Key Diagnostic Features | Echitamine Occurrence |
---|---|---|---|
Alstonia scholaris | Pan-India (Western Himalayas, Western Ghats, Southern regions); Southeast Asia | Gray-white bark, yellowish interior, whorled leaves (4-8), greenish-white flowers | Primary source; highest documented concentration |
Alstonia macrophylla | Endemic to Andaman/Nicobar Islands; introduced to Malaysian/Thai gardens | Blackish-brown bark, larger leaves (15-30 cm), white slaver-shaped flowers | Secondary source; used as adulterant with lower echitamine yield |
Alstonia venenata | Southern Western Ghats (India), Sri Lanka | Smaller shrub form, distinctive venation | Trace amounts only |
Phytochemical analyses reveal that echitamine concentration fluctuates seasonally and across plant organs, with maximal accumulation occurring in the bark during pre-flowering stages (December-March in Indian populations) [1] [4]. Molecular phylogenetic studies suggest that the biosynthetic pathway for monoterpene indole alkaloids like echitamine underwent evolutionary diversification within the Alstonia clade, resulting in species-specific alkaloid profiles. This biochemical divergence explains why A. macrophylla—despite morphological similarities—fails to match A. scholaris in echitamine production, complicating traditional substitution practices [1]. Conservation challenges emerge from differential harvesting pressures across the species' range, with wild populations in biodiversity hotspots like the Western Ghats facing overexploitation, potentially altering future echitamine yields [4] [5].
Contemporary investigation positions echitamine chloride (C₂₂H₂₉ClN₂O₄; MW: 420.93 g/mol) as a multifunctional bioactive compound with demonstrable effects across several pathological pathways. Mechanistic studies confirm its status as a pancreatic lipase inhibitor (IC₅₀ = 10.92 μM), suggesting anti-obesity applications through impaired lipid hydrolysis and reduced fatty acid absorption [3]. In oncology research, echitamine chloride induces selective cytotoxicity via DNA fragmentation and apoptosis induction across multiple cancer lineages. In vitro screening reveals particular potency against KB cells (oral epidermoid carcinoma), with significant activity also documented in HeLa (cervical), HepG2 (hepatic), HL60 (leukemic), and MCF-7 (breast) adenocarcinoma models [3] [7].
Table 2: Documented Pharmacological Targets and Mechanisms of Echitamine Chloride
Pharmacological Activity | Experimental Model | Key Mechanism | Reported Efficacy |
---|---|---|---|
Anti-tumor Activity | Ehrlich Ascites Carcinoma (EAC) mice | DNA fragmentation → Apoptosis | ↑ Median survival time (30.5d vs 19d controls at 12mg/kg) |
KB cell line (Oral carcinoma) | Caspase activation → Apoptosis | Concentration-dependent cytotoxicity (IC₅₀ undisclosed) | |
Enzyme Inhibition | Pancreatic lipase | Competitive inhibition at catalytic site | IC₅₀ = 10.92 μM |
Oxidative Modulation | EAC tumor microenvironment | ↑ Lipid peroxidation; ↓ Glutathione | Peak effect at 6h post-administration |
Immunomodulation | Not fully characterized | Putative cytokine modulation | Inferred from traditional fever management |
Significant knowledge gaps persist despite these advances. No comprehensive structure-activity relationship (SAR) studies elucidate how structural modifications might enhance echitamine's specificity or bioavailability. Its natural occurrence as a chloride salt suggests inherent solubility advantages, yet pharmacokinetic parameters—including absorption, distribution, metabolism, and excretion—remain unquantified in mammalian systems [3] [7]. While traditional use suggests applications in diabetes and immunomodulation, rigorous preclinical validation for these indications is absent. Furthermore, the biosynthetic pathway regulation within Alstonia scholaris remains genetically uncharacterized, impeding biotechnological optimization through metabolic engineering or cell culture techniques [2] [5]. Current research paradigms increasingly employ network pharmacology approaches to map echitamine's polypharmacology, though clinical translation remains hampered by insufficient toxicological profiling and formulation challenges [2] [7].
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2